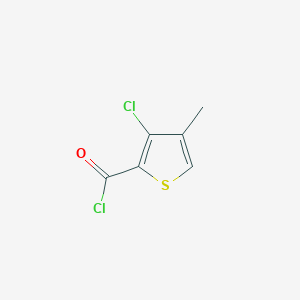

3-Chloro-4-methyl-2-thiophenecarbonyl chloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Chloro-4-methyl-2-thiophenecarbonyl chloride is an organosulfur compound that is widely used in the synthesis of organic compounds. It is a colorless to pale yellow liquid with a melting point of -29°C. The compound is soluble in water, alcohol, and ether and is stable under normal conditions. It can be synthesized from the reaction of 3-chloro-4-methylthiophene and phosgene or from the reaction of 3-chloro-4-methylthiophene and thionyl chloride. The compound is used in the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.

Scientific Research Applications

Atmospheric and Environmental Implications

Research on chloromethanes, which are structurally similar to the compound of interest, has highlighted their role in atmospheric chemistry, including ozone depletion and global warming potential. These compounds, through atmospheric degradation, produce toxic degradation products like phosgene, highlighting the environmental risks associated with their use and release (Tsai, 2017).

Organic Synthesis and Materials Science

Studies on the reactivity of chloromethyl and halogenated compounds have demonstrated their importance in the synthesis of new chemical entities. For example, isomerization reactions involving chloromethyl compounds have been explored for creating structurally diverse molecules, which are critical in developing pharmaceuticals and advanced materials (Lisowski et al., 2010).

Advanced Oxidation Processes

The interaction of chlorinated compounds with advanced oxidation processes (AOPs) has been studied for environmental remediation purposes, such as the degradation of azo dyes in wastewater. These studies shed light on the potential of chlorinated thiophenes in environmental cleanup technologies (Yuan et al., 2011).

Spectroscopic and Structural Analysis

Investigations into the molecular structure and vibrational spectra of chlorinated thiophenes provide fundamental insights into their chemical behavior, which is crucial for their application in various scientific domains. Such studies are essential for understanding the electronic and photophysical properties of these compounds, facilitating their use in materials science and chemical synthesis (Han et al., 2018).

Safety and Hazards

The safety data sheet for 3-Chloro-4-methyl-2-thiophenecarbonyl chloride indicates that it is for R&D use only and not for medicinal or household use . Specific hazard information is not available in the resources I have access to. For detailed safety and hazard information, it’s recommended to refer to the material safety data sheet (MSDS) provided by the supplier.

properties

IUPAC Name |

3-chloro-4-methylthiophene-2-carbonyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2OS/c1-3-2-10-5(4(3)7)6(8)9/h2H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XORPNWMUXJSVRL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC(=C1Cl)C(=O)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30383232 |

Source

|

| Record name | 3-Chloro-4-methyl-2-thiophenecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

690632-13-4 |

Source

|

| Record name | 3-Chloro-4-methyl-2-thiophenecarbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30383232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid](/img/structure/B1304103.png)

![4-[3-(trifluoromethyl)-1H-pyrazol-1-yl]benzoyl chloride](/img/structure/B1304104.png)

![5-(trifluoromethyl)-2-[4-(trifluoromethyl)phenyl]-1,3-oxazole-4-carboxylic Acid](/img/structure/B1304116.png)

![2-Quinolin-2-yl-1-[3-(trifluoromethyl)phenyl]ethanone](/img/structure/B1304118.png)

![2-Quinolin-2-yl-1-[4-(trifluoromethyl)phenyl]ethanone](/img/structure/B1304119.png)

![2-Quinolin-4-yl-1-[4-(trifluoromethyl)phenyl]ethanone](/img/structure/B1304120.png)